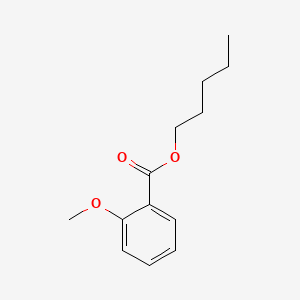
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate is a complex organic compound that features both ammonium and borate groups. This compound is notable for its unique structure, which combines a naphthyl group with tributyl ammonium and butyltriphenyl borate moieties. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate typically involves the reaction of 2-naphthylmethyl chloride with tributylamine to form N-(2-naphthylmethyl)-N,N,N-tributyl ammonium chloride. This intermediate is then reacted with butyltriphenyl borate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ammonium and borate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthyl group can yield naphthoquinones, while substitution reactions can produce a variety of ammonium and borate derivatives .
Scientific Research Applications
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate has several applications in scientific research:
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate exerts its effects involves its ability to participate in various chemical reactions. The naphthyl group can interact with different molecular targets, while the ammonium and borate groups facilitate the formation of new bonds. The pathways involved often include nucleophilic substitution and oxidative addition .
Comparison with Similar Compounds
Similar Compounds
Naphthylmethyl derivatives: Compounds like N-(2-Naphthylmethyl)-N,N-dimethylamine share structural similarities.
Ammonium borates: Compounds such as tetramethylammonium borate have similar functional groups.
Uniqueness
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium butyltriphenyl borate is unique due to its combination of naphthyl, ammonium, and borate groups, which provide distinct reactivity and applications compared to other similar compounds .
Properties
Molecular Formula |
C45H60BN |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
butyl(triphenyl)boranuide;tributyl(naphthalen-2-ylmethyl)azanium |
InChI |
InChI=1S/C23H36N.C22H24B/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h10-15,19H,4-9,16-18,20H2,1-3H3;4-18H,2-3,19H2,1H3/q+1;-1 |
InChI Key |
BIXAHPDMDJSGDJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)






![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)
![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13746076.png)
